molecular formula C12H24N2O2 B3235107 Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester CAS No. 1353989-59-9

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B3235107
CAS No.: 1353989-59-9
M. Wt: 228.33 g/mol
InChI Key: ZHPPISBEWBMXCD-UHFFFAOYSA-N
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Description

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, an isopropyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with isopropyl chloroformate and tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyrrolidine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of isopropyl-pyrrolidin-3-yl-carbamate.

    Step 2: The intermediate is then treated with tert-butyl alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the effects of carbamates on enzyme activity and neurotransmitter regulation.

    Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The pyrrolidine ring and carbamate group play crucial roles in binding to the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester
  • Ethyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester
  • Propyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Uniqueness

Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and binding affinity in biochemical applications, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPPISBEWBMXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143995
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-59-9
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-methylethyl)-N-3-pyrrolidinyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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